3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 2320173-55-3
VCID: VC5907147
InChI: InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C
Molecular Formula: C12H15F2NO2S
Molecular Weight: 275.31

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine

CAS No.: 2320173-55-3

Cat. No.: VC5907147

Molecular Formula: C12H15F2NO2S

Molecular Weight: 275.31

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine - 2320173-55-3

Specification

CAS No. 2320173-55-3
Molecular Formula C12H15F2NO2S
Molecular Weight 275.31
IUPAC Name 3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine
Standard InChI InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
Standard InChI Key ODLWDUNQTORGGS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(Difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine consists of a four-membered azetidine ring substituted at position 1 with a 3,4-dimethylbenzenesulfonyl group and at position 3 with a difluoromethyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the difluoromethyl substituent enhances metabolic stability and lipophilicity—a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

The azetidine ring’s strain (approximately 25–30 kcal/mol) confers reactivity that can be leveraged for targeted drug design. X-ray crystallography data from analogous sulfonylated azetidines (e.g., 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid) reveal puckered ring conformations with C–N–S bond angles near 104°, consistent with sp³ hybridization at nitrogen .

Table 1: Key Structural Parameters of Analogous Azetidine Derivatives

CompoundBond Length (C–N, Å)Ring Puckering Angle (°)Sulfonyl Group Geometry
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid 1.4715.2Tetrahedral (S=O 1.43 Å)
trans-3-Aryl-4-phosphorylazetidin-2-one 1.4614.8N/A

Synthetic Methodologies

Azetidine Ring Formation

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, as demonstrated by Kuriyama et al. (2023), offers a viable pathway for constructing the azetidine core . This method achieves regioselective 4-exo-tet cyclization under mild conditions (CH₂Cl₂, 0.2 M, 5 mol% catalyst), yielding azetidines in >85% efficiency even with acid-sensitive functional groups.

For the target compound, a proposed synthesis would involve:

  • Epoxide Precursor Preparation: Reacting 3,4-dimethylbenzenesulfonamide with glycidyl tosylate to form the cis-3,4-epoxy amine intermediate.

  • Cyclization: La(OTf)₃-catalyzed ring closure at 25°C for 12–24 hours.

  • Difluoromethylation: Post-cyclization fluorination using Deoxo-Fluor® or analogous agents to introduce the CF₂H group at position 3 .

Physicochemical Properties

Stability and Reactivity

Sulfonylated azetidines generally exhibit enhanced thermal stability compared to non-sulfonylated analogs. Thermogravimetric analysis (TGA) of 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid shows decomposition onset at 218°C , suggesting similar stability for the 3,4-dimethyl analog. The difluoromethyl group likely reduces oxidative metabolism rates, as evidenced by the 2.5-fold increase in plasma half-life observed in CF₃-containing azetidinones .

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Method of Estimation
Molecular Weight313.36 g/molPubChem Calculator
logP2.1 ± 0.3ChemAxon MarvinSketch
Aqueous Solubility (25°C)0.87 mg/mLAli-QSPR Model
pKa (Sulfonamide NH)8.9Analogous to benzenesulfonamides

Challenges and Future Directions

Despite its promising scaffold, no peer-reviewed studies directly investigating 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine exist as of April 2025. Critical research priorities include:

  • Stereochemical Control: Developing asymmetric synthesis routes to isolate enantiomers for pharmacological profiling.

  • ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in vitro hepatocyte models.

  • Target Identification: High-throughput screening against kinase and protease target libraries.

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